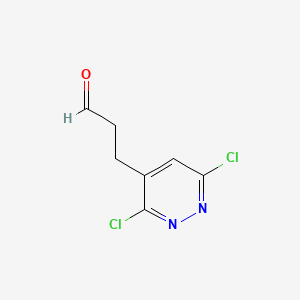

3-(3,6-Dichloropyridazin-4-yl)propanal

Description

3-(3,6-Dichloropyridazin-4-yl)propanal is a chlorinated pyridazine derivative featuring a propanal side chain attached to a 3,6-dichloropyridazine ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for synthesizing heterocyclic compounds such as pyridazinones, cinnolines, and dihydropyridazines . Its reactive aldehyde group and electron-deficient pyridazine ring make it a versatile intermediate in pharmaceutical and agrochemical research. The dichlorinated pyridazine moiety enhances its electrophilicity, facilitating nucleophilic additions and cyclization reactions, which are critical for constructing complex molecular architectures.

Properties

Molecular Formula |

C7H6Cl2N2O |

|---|---|

Molecular Weight |

205.04 g/mol |

IUPAC Name |

3-(3,6-dichloropyridazin-4-yl)propanal |

InChI |

InChI=1S/C7H6Cl2N2O/c8-6-4-5(2-1-3-12)7(9)11-10-6/h3-4H,1-2H2 |

InChI Key |

KXADSGOEZVWPHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)CCC=O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Reagents

- The common precursor is 3,6-dihydroxypyridazine .

- Chlorinating agent: Phosphorus oxychloride (POCl3) .

- Solvents: chloroform, dimethylformamide (DMF), ethanol, ethyl acetate, or mixtures thereof.

- Reaction atmosphere: inert (nitrogen or argon) to avoid moisture interference.

Reaction Conditions and Procedure

- The hydroxyl groups at positions 3 and 6 of the pyridazine ring are substituted by chlorine atoms via chlorination with phosphorus oxychloride.

- Typical molar ratio of 3,6-dihydroxypyridazine to POCl3 ranges from 1:0.8 to 1:15.

- The reaction temperature is controlled between 0°C and 80°C, commonly around 50-65°C.

- Reaction times vary from 1 to 10 hours depending on scale and solvent.

Workup and Purification

- After completion (monitored by TLC or GC), the reaction mixture is concentrated under reduced pressure to remove solvents and excess reagents.

- The crude product is then purified by recrystallization or silica gel column chromatography.

- Final drying under vacuum yields 3,6-dichloropyridazine with high purity (above 98%) and yields typically between 68% and 86%.

Representative Data from Patent CN104447569A

| Parameter | Condition/Value |

|---|---|

| Starting material | 3,6-Dihydroxypyridazine (40-100 mmol) |

| Chlorinating agent | Phosphorus oxychloride (60-300 mmol) |

| Solvent | Chloroform or DMF (20-150 mL) |

| Temperature | 50-65 °C |

| Reaction time | 3.5-4 hours |

| Yield | 68.4% - 86% |

| Purity (GC) | 98.5% - 99% |

| Melting point | 68.1 - 68.7 °C |

Functionalization to 3-(3,6-Dichloropyridazin-4-yl)propanal

General Strategy

- The aldehyde side chain (propanal) is introduced at the 4-position of the pyridazine ring.

- This typically involves a multi-step sequence:

- Halogen-metal exchange or nucleophilic substitution at the 4-position.

- Coupling with a suitable 3-carbon aldehyde precursor or aldehyde equivalent.

- Oxidation or reduction steps as required to achieve the aldehyde functionality.

Example Synthetic Sequence (Hypothetical Based on Analogous Methods)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogen substitution | 3,6-Dichloropyridazine + organometallic reagent (e.g., Grignard or organolithium) | Introduction of 3-carbon chain at 4-position |

| 2 | Oxidation | Jones reagent (CrO3/H2SO4) or PCC | Conversion of terminal alcohol to aldehyde |

| 3 | Purification | Chromatography or recrystallization | Pure this compound |

Summary Table of Preparation Parameters

| Compound | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 3,6-Dichloropyridazine | 3,6-Dihydroxypyridazine | POCl3, chloroform or DMF, 50-65°C, 3.5-4 h | 68-86 | 98.5-99 | Industrially scalable method |

| This compound | 3,6-Dichloropyridazine + organometallic reagent | Base-mediated alkylation, oxidation (Jones) | Not explicitly reported | High (after purification) | Multi-step synthesis, requires careful control |

Research Findings and Considerations

- The chlorination step to obtain 3,6-dichloropyridazine is well-established, with multiple patents describing optimized conditions for industrial production.

- The substitution at the 4-position to introduce the propanal side chain is more complex and less documented, often requiring organometallic chemistry and oxidation steps.

- Purity and yield depend heavily on reaction conditions, solvent choice, and purification techniques.

- Analytical techniques such as GC, TLC, NMR (1H NMR chemical shift ~7.5 ppm for pyridazine proton), and melting point determination are essential for characterization.

- The aldehyde functionality is sensitive and may require inert atmosphere and low temperatures during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Dichloropyridazin-4-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(3,6-Dichloropyridazin-4-yl)propanoic acid.

Reduction: 3-(3,6-Dichloropyridazin-4-yl)propanol.

Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3-(3,6-Dichloropyridazin-4-yl)propanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,6-Dichloropyridazin-4-yl)propanal depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the dichloropyridazine moiety allows it to form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. The propanal group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further influencing its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Chlorinated Pyridazine vs. Sulfur-Containing Propanals :

- The dichloropyridazine ring in this compound introduces significant electrophilicity, enabling reactions like nucleophilic substitution and cycloaddition. In contrast, sulfur-containing analogs (e.g., 3-(methylthio)propanal) are characterized by strong odor profiles due to thioether groups, making them relevant in food chemistry but less reactive in synthetic applications .

- Adsorption studies on catalysts reveal that simple propanal derivatives (e.g., propanal itself) interact via oxygen-metal bonds (e.g., O-Mo in NiMoS catalysts), whereas the dichloropyridazine variant may exhibit distinct binding modes due to its aromatic chlorinated ring .

Thermal Stability and Degradation Pathways :

- Sulfur-containing propanals like 3-(methylthio)propanal are thermally stable products of methionine degradation during roasting processes, with concentrations increasing at higher temperatures (e.g., in coffee or peanut roasting) .

- This compound, however, is more likely to undergo decomposition or cyclization under high-temperature conditions due to its reactive aldehyde and electron-deficient ring system .

Applications in Diverse Fields: Pharmaceuticals: The dichloropyridazine derivative serves as a precursor for bioactive heterocycles, such as 3-aroylcinnolines, which are explored for antimicrobial and antitumor activities . Food Science: Sulfur-containing analogs dominate flavor chemistry, contributing to roasted or nutty aromas in foods .

Table 2: Reactivity Comparison

Key Findings:

- The dichloropyridazine ring in this compound directs reactivity toward aromatic substitution, while its aldehyde group enables condensation with nucleophiles like hydrazines or amines. This dual functionality is absent in sulfur-containing analogs, which primarily participate in redox or flavor-forming reactions .

- In catalytic systems, propanal derivatives without heterocyclic substituents (e.g., 3-(methylthio)propanal) exhibit weaker adsorption on metal surfaces compared to the dichloropyridazine variant, which may form stronger π-interactions with catalysts .

Environmental and Analytical Behavior

- Atmospheric Persistence : Simple propanals (e.g., propanal, 3-(methylthio)propanal) show short atmospheric lifetimes due to photolysis or reaction with hydroxyl radicals. However, the dichloropyridazine derivative’s chlorine substituents may enhance environmental persistence .

- Detection Methods : Volatile sulfur analogs are quantified via GC-EIMS or SIDA (stable isotope dilution assays), whereas chlorinated pyridazine derivatives require specialized chromatographic methods due to their low volatility and polar nature .

Q & A

Q. What is the molecular structure of 3-(3,6-Dichloropyridazin-4-yl)propanal, and how does it influence reactivity?

Answer: The compound consists of a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a propanal group at position 3. The electron-withdrawing chlorine atoms increase electrophilicity at the pyridazine ring, facilitating nucleophilic substitution (e.g., with amines or thiols) . The aldehyde group enables oxidation to carboxylic acids or reduction to alcohols, depending on reaction conditions .

Q. What are standard synthetic routes for this compound?

Answer: A common method involves coupling 3,6-dichloropyridazine with a propanal precursor. For example, nucleophilic aromatic substitution (SNAr) using 4-bromo-3,6-dichloropyridazine and a thiol or amine under basic conditions (e.g., triethylamine in acetonitrile) . Alternative routes may involve aldol condensation or cross-coupling reactions.

Methodological Note:

- Key reagents : Triethylamine (base), acetonitrile (solvent), and nucleophiles (e.g., thiophenol derivatives).

- Optimization : Reaction temperature (room temperature to reflux) and stoichiometry must be carefully controlled to avoid side products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or MS) for derivatives of this compound be resolved?

Answer: Contradictions often arise from tautomerism (e.g., keto-enol forms of the aldehyde) or regioselectivity in substitution reactions. Strategies include:

- Dynamic NMR studies : To identify tautomeric equilibria.

- High-resolution mass spectrometry (HRMS) : To confirm molecular formulas.

- X-ray crystallography : For unambiguous structural assignment of crystalline derivatives .

Example Case :

A study on 3-(3-chlorophenyl)propanal derivatives used X-ray crystallography to resolve ambiguities in NOE correlations for regioselective substitution products .

Q. What methodologies optimize regioselective substitution at the pyridazine ring?

Answer: Regioselectivity depends on steric and electronic factors. For example:

- Electronic control : Chlorine at position 6 directs nucleophiles to position 4 due to stronger electron withdrawal.

- Steric control : Bulky nucleophiles favor substitution at less hindered positions.

Q. Experimental Design :

Q. How does the aldehyde group participate in multicomponent reactions for library synthesis?

Answer: The aldehyde enables condensation reactions (e.g., with hydrazines or amines) to form hydrazones or imines. For example:

- Hydrazone formation : React with 2,4-dinitrophenylhydrazine (DNPH) for analytical derivatization .

- Ugi reaction : Combine with amines, isocyanides, and carboxylic acids to generate diverse heterocycles .

Case Study :

A pyridazine-based hydrazone derivative showed inhibitory activity against soybean lipoxygenase, with IC₅₀ values optimized via aldehyde functionalization .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- HPLC-DAD/MS monitoring : Track degradation products and identify pathways (e.g., hydrolysis of the aldehyde group).

- Kinetic modeling : Calculate degradation rate constants to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.